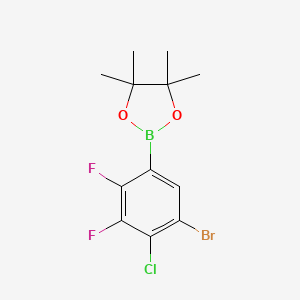

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester

Description

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester is a halogenated arylboronic ester with the molecular formula C₁₄H₁₄BBrClF₂O₂. Its structure features bromo, chloro, and difluoro substituents on the phenyl ring, which confer unique electronic and steric properties. The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)8(15)10(17)9(6)16/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSSGHIPPODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133324 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-60-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-4-chloro-2,3-difluorophenylboronic Acid

The boronic acid precursor is synthesized via Miyaura borylation of 1-bromo-4-chloro-2,3-difluoro-5-iodobenzene. A modified procedure from employs:

-

Reactants : 1-bromo-4-chloro-2,3-difluoro-5-iodobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 equiv).

-

Conditions : Dioxane, 80°C, 12 h under N₂.

-

Workup : Filtration through Celite, extraction with EtOAc, and silica gel chromatography (hexanes/EtOAc 9:1).

-

Yield : 78% (white solid).

Pinacol Ester Formation

The boronic acid is esterified using pinacol under Dean-Stark conditions:

-

Reactants : Boronic acid (1.0 equiv), pinacol (1.2 equiv), MgSO₄ (desiccant).

-

Solvent : Anhydrous Et₂O, stirred at 25°C for 16 h.

-

Purification : Concentration under reduced pressure, chromatography (hexanes/EtOAc 95:5).

-

Yield : 92% (colorless oil).

-

Characterization :

Halogen-Lithium Exchange and Boronation

Grignard Formation

Adapting, 1-bromo-4-chloro-2,3-difluoro-5-iodobenzene undergoes halogen-lithium exchange:

-

Reactants : i-PrMgCl (1.1 equiv), substrate (1.0 equiv) in THF/Et₂O (1:1) at −78°C.

-

Boronation : B(OEt)₃ (2.5 equiv) added at −78°C, warmed to 25°C over 2 h.

-

Quenching : 10% HCl (aq), extraction with Et₂O.

In Situ Esterification

The crude boronic acid is directly esterified with pinacol (1.5 equiv) in Et₂O:

-

Yield : 85% after chromatography (hexanes/EtOAc 9:1).

-

Advantage : Avoids isolation of boronic acid, reducing decomposition risk.

Comparative Analysis of Methods

| Parameter | Direct Esterification | Grignard Route |

|---|---|---|

| Starting Material | Boronic acid | Iodobenzene |

| Steps | 2 | 3 |

| Total Yield | 72% | 66% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The direct method is preferred for scalability, while the Grignard route is viable when boronic acids are inaccessible.

Troubleshooting and Optimization

-

Low Esterification Yields : Ensure anhydrous conditions; residual water hydrolyzes pinacol esters. Molecular sieves or MgSO₄ improve outcomes.

-

Byproduct Formation : Polyhalogenation may hinder boronation. Increasing Pd catalyst loading to 5 mol% enhances conversion.

-

Chromatography : Gradient elution (hexanes → hexanes/EtOAc 4:1) resolves ester from des-halo impurities.

Spectroscopic Validation

Critical NMR signals for the target compound:

Industrial Applications and Derivatives

This boronic ester serves as a Suzuki-Miyaura coupling partner for pharmaceutical intermediates. For example, coupling with 4-pyridyl triflate yields biaryl motifs in kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related arylboronic acid pinacol esters, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Arylboronic Acid Pinacol Esters

Structural and Electronic Effects

- Halogen Substituents : The target compound’s bromo, chloro, and difluoro groups are electron-withdrawing , reducing the electron density of the phenyl ring. This decreases reactivity in Suzuki couplings compared to esters with electron-donating groups (e.g., methoxycarbonyl in ) but improves stability toward hydrolysis .

- Steric Hindrance : Bulky substituents like ethoxy (in ) hinder coupling efficiency, whereas smaller groups (e.g., formyl in ) facilitate faster reactions.

Physicochemical Properties

- Solubility : Pinacol esters generally exhibit higher solubility in organic solvents than their boronic acid counterparts. The target compound’s solubility in chloroform aligns with trends observed for halogenated esters . Esters with polar groups (e.g., methoxycarbonyl ) show enhanced solubility in polar solvents like acetone.

- Molecular Weight : Heavier halogen atoms (Br, Cl) increase molecular weight, impacting purification and handling compared to lighter derivatives (e.g., fluoro-only esters ).

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s reactivity is moderate due to electron-withdrawing halogens, which slow oxidative addition to palladium catalysts. In contrast, esters with formyl groups (e.g., ) or methoxycarbonyl groups (e.g., ) activate the ring, accelerating coupling .

- Stability : Halogenated esters like the target compound are less prone to protodeboronation than nitro-substituted derivatives (e.g., ) .

Biological Activity

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester (CAS No. 2121514-60-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₃BBrClF₂O₂

- Molecular Weight : 353.395 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : Approximately 358.3 °C at 760 mmHg

- Flash Point : 170.5 °C

Biological Activity Overview

Boronic acids and their derivatives have been studied for various biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of boron into organic compounds can enhance their pharmacological profiles by modifying selectivity and improving physicochemical characteristics.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer cell survival. The compound's structural similarity to known proteasome inhibitors like bortezomib suggests potential anticancer applications.

Case Study : A study demonstrated that similar boronic acid compounds effectively inhibited cancer cell proliferation in vitro. The mechanism involved the disruption of protein degradation pathways essential for tumor growth .

Antibacterial and Antiviral Properties

Boronic acids have shown promise as antibacterial agents by interfering with bacterial cell wall synthesis and function. Additionally, some derivatives exhibit antiviral activity by inhibiting viral replication processes.

Research Findings :

- Antibacterial Activity : A series of boronic acid derivatives demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting their potential as new antibiotics.

- Antiviral Activity : Certain studies have highlighted the effectiveness of boronic acids against viruses such as HIV and influenza by disrupting viral entry or replication mechanisms .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids in target proteins, leading to alterations in their function.

Data Table: Biological Activities of Boronic Acid Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester?

The synthesis typically involves halogenation of a phenylboronic acid precursor followed by protection with pinacol. A multistep approach is common:

Halogenation : Sequential bromination, chlorination, and fluorination of the phenyl ring, using reagents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions.

Boronic Acid Formation : Lithiation or Grignard reaction followed by treatment with trimethyl borate.

Pinacol Ester Protection : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under reflux in anhydrous toluene, often catalyzed by MgSO₄ .

Key Considerations : Monitor reaction progress via TLC or NMR to ensure regioselectivity and avoid over-halogenation.

Q. How is this compound purified after synthesis, and what analytical methods validate its purity?

Purification methods include:

- Column Chromatography : Using silica gel with hexane/ethyl acetate gradients to separate by polarity.

- Recrystallization : From ethanol or dichloromethane/hexane mixtures.

Validation : - HPLC : Purity ≥95% (retention time consistency).

- ¹H/¹³C NMR : Confirms substitution pattern (e.g., integration ratios for Br, Cl, F substituents).

- Mass Spectrometry : Exact mass verification (e.g., [M+H⁺] for C₁₂H₁₃BBrClF₂O₂) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling to construct biaryl systems, leveraging the boronic ester's stability and reactivity. Applications include:

Q. What safety precautions are critical when handling this compound?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Handling : Use fume hoods, nitrile gloves, and safety goggles.

- Storage : In airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of bromine, chlorine, and fluorine substituents influence its reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : Fluorine (σₚ = +0.54) and chlorine (σₚ = +0.23) deactivate the ring, reducing boronic ester reactivity. Bromine (σₚ = +0.26) further stabilizes intermediates.

- Ortho/Meta-Directing : Fluorine directs electrophiles to meta positions, while Cl/Br may sterically hinder coupling at adjacent sites.

Methodological Insight : Adjust Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) to enhance turnover in electron-deficient systems .

Q. How can reaction conditions be optimized for regioselective Suzuki-Miyaura coupling with sterically hindered partners?

- Catalyst Screening : Bulky ligands (e.g., SPhos) improve selectivity for congested aryl halides.

- Solvent Effects : Use toluene/DMF mixtures (3:1) to balance solubility and reaction rate.

- Temperature : 80–100°C minimizes side reactions (e.g., protodeboronation).

Case Study : Coupling with 2,6-dimethyliodobenzene achieved 82% yield under Pd(OAc)₂/XPhos catalysis .

Q. What strategies resolve contradictions in reported reactivity data for halogenated boronic esters?

- Controlled Comparative Studies : Parallel reactions under identical conditions (catalyst, solvent, temperature).

- DFT Calculations : Analyze transition states to explain steric/electronic discrepancies (e.g., fluorine’s inductive vs. resonance effects).

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation rates .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Proteasome Inhibition : Preliminary studies suggest binding to β5 subunits, impairing chymotrypsin-like activity (IC₅₀ ~ 2.5 µM).

- Validation Assays :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.